molecular formula C7H13NO B8020273 2-Methylcyclohexanone oxime

2-Methylcyclohexanone oxime

Cat. No.: B8020273
M. Wt: 127.18 g/mol
InChI Key: MDIFHVYPHRHKLB-BQYQJAHWSA-N
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Description

2-Methylcyclohexanone oxime is an organic compound with the molecular formula C7H13NO. It is derived from 2-methylcyclohexanone through the formation of an oxime group. This compound is of interest due to its applications in organic synthesis and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylcyclohexanone oxime is typically synthesized through the reaction of 2-methylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds under mild conditions, usually at room temperature, to form the oxime.

Industrial Production Methods: In industrial settings, the preparation of this compound can involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxime formation.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclohexanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime can yield amines.

    Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methylcyclohexanone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The oxime is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methylcyclohexanone oxime involves its ability to form stable complexes with metal ions and other reactive species. This property makes it useful in catalysis and as a ligand in coordination chemistry. The oxime group can undergo tautomerization, which plays a role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

    Cyclohexanone oxime: Similar structure but lacks the methyl group at the 2-position.

    2-Methylcyclohexanone: The parent ketone from which the oxime is derived.

    Cyclohexanone: A simpler ketone without the methyl group.

Uniqueness: 2-Methylcyclohexanone oxime is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in reaction mechanisms and product formation compared to its analogs.

Properties

IUPAC Name

(NE)-N-(2-methylcyclohexylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-4-2-3-5-7(6)8-9/h6,9H,2-5H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIFHVYPHRHKLB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCCC/C1=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-26-5
Record name Cyclohexanone, 2-methyl-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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